![molecular formula C18H16IN3O B7562186 N-[(4-imidazol-1-ylphenyl)methyl]-3-iodo-4-methylbenzamide](/img/structure/B7562186.png)
N-[(4-imidazol-1-ylphenyl)methyl]-3-iodo-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-imidazol-1-ylphenyl)methyl]-3-iodo-4-methylbenzamide, commonly known as IMM-H004, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. IMM-H004 belongs to the class of benzamide derivatives and is known for its ability to modulate various biological pathways, making it a promising candidate for the development of new drugs.
作用機序
IMM-H004 exerts its therapeutic effects by modulating the activity of various enzymes and signaling pathways in the body. One of the primary targets of IMM-H004 is the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting the activity of MAO, IMM-H004 can increase the levels of these neurotransmitters in the brain, leading to improved cognitive function and mood.
Biochemical and Physiological Effects:
IMM-H004 has been shown to have a wide range of biochemical and physiological effects in the body. In addition to its effects on neurotransmitter metabolism, IMM-H004 can also modulate the activity of various enzymes involved in the regulation of oxidative stress and inflammation. Studies have shown that IMM-H004 can reduce the levels of reactive oxygen species (ROS) and pro-inflammatory cytokines, leading to improved cellular function and reduced tissue damage.
実験室実験の利点と制限
IMM-H004 has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily produced in large quantities, making it suitable for high-throughput screening assays. Additionally, IMM-H004 has a well-defined chemical structure and mechanism of action, making it a useful tool for studying the biology of various enzymes and signaling pathways.
However, there are also some limitations to the use of IMM-H004 in laboratory experiments. One of the main limitations is its relatively low potency compared to other drugs targeting the same pathways. Additionally, the effects of IMM-H004 may be influenced by factors such as pH, temperature, and the presence of other compounds in the experimental system.
将来の方向性
Despite its potential therapeutic applications, there is still much to be learned about the biological effects of IMM-H004. Some of the future directions for research on IMM-H004 include:
1. Investigating the effects of IMM-H004 on other enzymes and signaling pathways involved in the regulation of cellular function.
2. Developing more potent derivatives of IMM-H004 that can be used as drugs for the treatment of neurological disorders.
3. Studying the pharmacokinetics and pharmacodynamics of IMM-H004 to better understand its efficacy and safety in humans.
4. Exploring the potential applications of IMM-H004 in other fields of scientific research, such as cancer treatment and cardiovascular disease.
Conclusion:
In conclusion, N-[(4-imidazol-1-ylphenyl)methyl]-3-iodo-4-methylbenzamide, or IMM-H004, is a promising synthetic compound with a wide range of potential therapeutic applications. Its ability to modulate various biological pathways makes it a useful tool for studying the biology of enzymes and signaling pathways. While there is still much to be learned about the biological effects of IMM-H004, its potential for the treatment of neurological disorders and other diseases makes it an exciting area of research.
合成法
The synthesis of IMM-H004 involves the reaction of 4-imidazol-1-ylbenzylamine with 3-iodo-4-methylbenzoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain pure IMM-H004. This synthesis method has been optimized to yield high purity and high yield of IMM-H004, making it suitable for large-scale production.
科学的研究の応用
IMM-H004 has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of IMM-H004 is in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Studies have shown that IMM-H004 can modulate the activity of enzymes involved in the metabolism of neurotransmitters, leading to improved cognitive function and neuroprotection.
特性
IUPAC Name |
N-[(4-imidazol-1-ylphenyl)methyl]-3-iodo-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16IN3O/c1-13-2-5-15(10-17(13)19)18(23)21-11-14-3-6-16(7-4-14)22-9-8-20-12-22/h2-10,12H,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQBMCNKTFCATO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)N3C=CN=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-imidazol-1-ylphenyl)methyl]-3-iodo-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

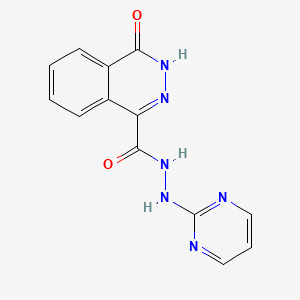
![[2-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethylamino]-2-oxoethyl] 4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzoate](/img/structure/B7562106.png)
![3-hydroxy-N-[2-(2-nitroanilino)ethyl]naphthalene-2-carboxamide](/img/structure/B7562112.png)
![N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]thiomorpholine-4-carboxamide](/img/structure/B7562119.png)
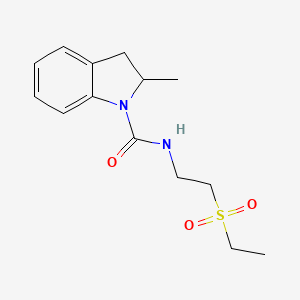
![(2E)-3-(3-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]prop-2-enamide](/img/structure/B7562147.png)
![[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]-(6-pyrrolidin-1-ylpyridin-3-yl)methanone](/img/structure/B7562158.png)
![N-[[4-(carbamoylamino)phenyl]methyl]-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanylmethyl]benzamide](/img/structure/B7562166.png)
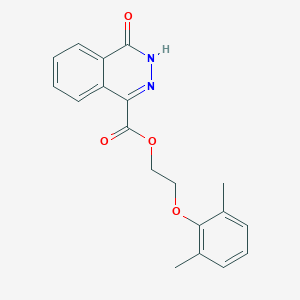
![1-benzoyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B7562200.png)
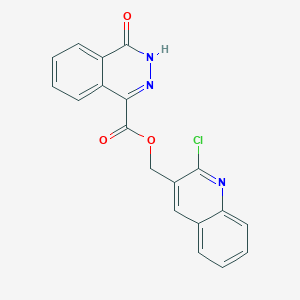
![7-chloro-N-[2-methyl-4-(methylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B7562212.png)
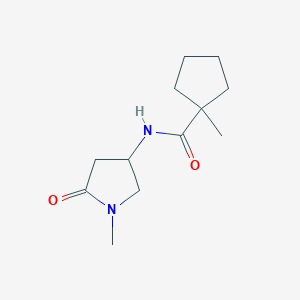
![[2-oxo-2-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)anilino]ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562217.png)